N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
CAS No.: 124772-05-0
Cat. No.: VC20826244
Molecular Formula: C14H15NO3S
Molecular Weight: 277.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124772-05-0 |
|---|---|
| Molecular Formula | C14H15NO3S |
| Molecular Weight | 277.34 g/mol |
| IUPAC Name | N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H15NO3S/c1-11-3-9-14(10-4-11)19(17,18)15(2)12-5-7-13(16)8-6-12/h3-10,16H,1-2H3 |
| Standard InChI Key | PWCDUUXCNJSZRC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O |
Introduction
Basic Chemical Properties and Structural Characteristics
N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide belongs to the broader class of sulfonamide compounds, which are characterized by the presence of a sulfonamide functional group (-SO₂NH-). This particular compound has a molecular formula of C₁₄H₁₅NO₃S and a molecular weight of 277.34 g/mol. The structure features a benzene ring substituted with hydroxy, methyl, and sulfonamide groups, which contribute significantly to its chemical properties and potential reactivity patterns.
The molecule's structural components can be broken down into:
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A 4-hydroxyphenyl group, providing a hydrophilic moiety
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A N,4-dimethylbenzenesulfonamide group, contributing to the compound's lipophilic characteristics
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The sulfonamide linkage (-SO₂N-), which is a key functional group with important chemical and potentially biological significance
These structural elements create a compound with both polar and non-polar regions, potentially enabling interactions with various biological targets and chemical reactants.
Physical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 277.34 g/mol | Calculated from molecular formula |
| Physical State | Solid | Typical for sulfonamides of this size |
| Solubility | Limited water solubility | Due to the presence of both hydrophilic and hydrophobic groups |
| Melting Point | Not extensively documented | - |
| Appearance | Crystalline solid | Typical for compounds in this class |
Chemical Reactivity and Properties
The chemical reactivity of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is primarily dictated by its functional groups, particularly the hydroxyl group and the sulfonamide moiety.
Key Reaction Sites
The molecule presents several potential reaction sites:
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The hydroxyl group (-OH) on the phenyl ring, which can participate in:
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Hydrogen bonding
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Esterification reactions
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Oxidation to form ketones
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The sulfonamide group (-SO₂N-), which can undergo:
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The aromatic rings, which can participate in:
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Electrophilic aromatic substitution reactions
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Coupling reactions for further functionalization
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Stability Characteristics
Analytical Characterization Methods
The characterization of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide typically relies on standard analytical techniques used for organic compounds.
Spectroscopic Methods
Based on characterization approaches used for similar compounds, the following spectroscopic methods would be applicable:
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FTIR Spectroscopy - For identifying functional groups such as the hydroxyl, sulfonamide, and aromatic moieties
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NMR Spectroscopy (¹H and ¹³C) - For confirming the structural arrangement and substitution patterns
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Mass Spectrometry - For molecular weight confirmation and fragmentation pattern analysis
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UV-Vis Spectroscopy - For characterizing the chromophoric systems within the molecule
Drawing from the analytical approaches used for related compounds like N-(4-hydroxyphenyl) acetamide complexes, a multi-technique approach would provide comprehensive characterization .
| Analytical Technique | Expected Features | Diagnostic Value |
|---|---|---|
| FTIR | O-H stretching (~3300-3500 cm⁻¹) S=O stretching (~1300-1150 cm⁻¹) Aromatic C=C stretching (~1600-1400 cm⁻¹) | Confirmation of key functional groups |
| ¹H NMR | Aromatic protons (6.5-8.0 ppm) N-CH₃ protons (~3.0 ppm) Aromatic-CH₃ protons (~2.3 ppm) OH proton (variable, ~4.5-5.5 ppm) | Structural confirmation and purity assessment |
| Mass Spectrometry | Molecular ion at m/z 277 Fragment ions corresponding to characteristic fragmentation patterns | Molecular weight confirmation |
Comparison with Related Compounds
Understanding N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide in the context of related compounds provides valuable insights into its potential properties and applications.
Structural Comparison with Similar Compounds
These structural comparisons highlight the unique features of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide while also identifying compounds that share similar functional groups and potential properties.
Functional Group Influence on Properties
The specific arrangement of functional groups in N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide results in distinct properties compared to related compounds:
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The N-methyl group increases lipophilicity compared to non-methylated analogues
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The 4-methyl substitution on the benzene ring may influence electronic properties and reactivity
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The hydroxyl group provides a site for potential hydrogen bonding and further functionalization
Research Gaps and Future Directions
Current literature reveals several gaps in the knowledge regarding N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide that present opportunities for future research.
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